molecular formula C10H16O3 B027915 Oleuropeic acid CAS No. 5027-76-9

Oleuropeic acid

Cat. No.: B027915
CAS No.: 5027-76-9
M. Wt: 184.23 g/mol
InChI Key: BFYWJELXORKNFO-UHFFFAOYSA-N
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Description

Oleuropeic acid, also known as olive bitter acid, is a naturally occurring compound found in olive trees. It is a polyphenol with notable antioxidant, anti-inflammatory, and antibacterial properties. This compound is a colorless crystalline solid at room temperature and has a bitter taste. This compound is not easily soluble in water but can dissolve in organic solvents. It is stable under acidic conditions but decomposes in alkaline environments .

Mechanism of Action

Target of Action

Oleuropeic acid is a natural polyphenol found in the olive tree . It has been found to have several biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .

Mode of Action

The exact mode of action of this compound is still under investigation. It is known that this compound interacts with its targets to bring about changes at the molecular level . These changes can lead to various downstream effects, such as the reduction of oxidative stress and inflammation, and the inhibition of microbial growth .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is thought to be synthesized via a branching in the mevalonic acid pathway, where terpene synthesis and phenylpropanoid metabolism merge . This leads to the production of other biologically active derivatives, such as hydroxytyrosol . This compound can also be converted to 4R-oleuropeic acid by the fermentation of Alternaria alternata .

Pharmacokinetics

It is known that this compound is a relatively stable compound under acidic conditions, but it can decompose under alkaline conditions . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is a range of beneficial health effects. Its antioxidant activity can help to prevent cellular damage caused by free radicals . Its anti-inflammatory activity can help to protect the body from infection and inflammation . Furthermore, its antimicrobial activity can inhibit the growth of certain types of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its stability can be affected by the pH of the environment . Additionally, the presence of other compounds, such as other phenolic compounds in olive oil, may also influence the action of this compound . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Oleuropeic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing the expression of antioxidant enzymes . These interactions highlight the compound’s role in modulating biochemical pathways related to inflammation and oxidative stress.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of vascular smooth muscle cells by modulating the extracellular-signal regulated kinase-1/2 (ERK1/2) pathway . It also affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . Furthermore, this compound impacts cellular metabolism by enhancing mitochondrial function and reducing oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of COX and LOX enzymes, reducing the production of pro-inflammatory mediators . It also activates Nrf2, which binds to antioxidant response elements (ARE) in the DNA, promoting the expression of antioxidant genes . These molecular interactions contribute to the compound’s anti-inflammatory and antioxidant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under acidic conditions but can degrade in alkaline environments . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties over extended periods . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound may cause adverse effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and antioxidant defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its antioxidant effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the mitochondria, where it enhances mitochondrial function and reduces oxidative damage . Additionally, this compound can localize to the nucleus, where it influences gene expression by interacting with transcription factors such as Nrf2 . These localization patterns are directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments .

Preparation Methods

Oleuropeic acid is typically extracted from olive leaves. The leaves are dried and then subjected to extraction using organic solvents such as diethyl ether. The extract is filtered and concentrated, and the this compound is purified through methods like freeze crystallization or column chromatography . Industrial production methods often involve large-scale extraction and purification processes to obtain high-purity this compound for various applications.

Chemical Reactions Analysis

Oleuropeic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ozone and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Oleuropeic acid is unique among polyphenols due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific interactions with molecular targets and its stability under various conditions, making it a valuable compound for diverse applications.

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3,8,13H,4-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYWJELXORKNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(=CC1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Oleuropeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5027-76-9
Record name (S)-Oleuropeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162 - 165 °C
Record name (S)-Oleuropeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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